(5,6,7,8-Tetrahydro-1,6-naphthyridin-2-YL)methanol
Description
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
5,6,7,8-tetrahydro-1,6-naphthyridin-2-ylmethanol |
InChI |
InChI=1S/C9H12N2O/c12-6-8-2-1-7-5-10-4-3-9(7)11-8/h1-2,10,12H,3-6H2 |
InChI Key |
IFMHSDZUDAPKHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1N=C(C=C2)CO |
Origin of Product |
United States |
Preparation Methods
Heck-type Vinylation and Cyclization Approach
A novel atom-economical method involves the Heck-type vinylation of chloropyridine precursors using ethylene gas, followed by an ammonia-mediated cyclization to form the tetrahydro-1,6-naphthyridine ring system. This method is notable for:
- Direct formation of dihydronaphthyridine from 2-vinyl-3-acylpyridine intermediates
- Avoidance of chromatographic purification steps
- Scalability for large-scale synthesis
- Starting material: 2-chloropyridine derivative
- Vinylation: Palladium-catalyzed Heck reaction with ethylene gas
- Cyclization: Acid-catalyzed aza-Michael addition with ammonia
- Temperature: Reflux or controlled heating (e.g., 60 °C)
- Solvents: Typically aqueous acetic acid or organic solvents compatible with Pd catalysis
- Formation of 5,6,7,8-tetrahydro-1,6-naphthyridine core
- High overall yield (~70-80%)
- Enantioselective versions achieved via ruthenium-catalyzed transfer hydrogenation steps
Suzuki–Miyaura Coupling for Functionalization
The Suzuki–Miyaura cross-coupling reaction has been employed to install substituents on the tetrahydro-1,6-naphthyridine scaffold, including the introduction of hydroxymethyl groups at the 2-position.
- Coupling of halogenated tetrahydro-1,6-naphthyridine derivatives with potassium trifluorovinylborate or other boron reagents
- Catalyst: Pd(dppf)Cl₂ (palladium complex)
- Base: N,N-diisopropylethylamine
- Solvent: 1-propanol or THF
- Temperature: 95 °C for 3.5 hours
- Work-up: Filtration, concentration, and recrystallization from ethanol or 2-propanol
- Isolated yields around 60-80%
- Purification via crystallization without extensive chromatography
- High purity confirmed by NMR and HPLC
Representative Experimental Data
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Heck vinylation of chloropyridine | Pd catalyst, ethylene gas, reflux in acetic acid | ~70 | Efficient ring formation, scalable |
| Aza-Michael addition & cyclization | Ammonia, acid catalysis, 60 °C, 6 h | 79 | Direct bicyclic formation without chromatography |
| Suzuki–Miyaura coupling | Pd(dppf)Cl₂, potassium trifluorovinylborate, 1-propanol, 95 °C, 3.5 h | 60-80 | Functionalization at 2-position, crystallization purification |
| Reduction to methanol derivative | Hydride reagent or catalytic hydrogenation | 70-90 | High purity, often recrystallized |
Mechanistic Insights and Advantages
- The aza-Michael addition is a key mechanistic step where ammonia adds to the vinyl group on the pyridine ring, followed by intramolecular ring closure to form the tetrahydro-1,6-naphthyridine core.
- The Heck-type vinylation is atom-economical and avoids the use of pre-formed vinyl organometallic reagents.
- The Suzuki–Miyaura coupling allows for modular introduction of substituents, enabling structural diversity.
- The overall synthetic routes are designed to minimize chromatographic purification, favoring crystallization and filtration, which is advantageous for scale-up.
Chemical Reactions Analysis
Types of Reactions
(5,6,7,8-Tetrahydro-1,6-naphthyridin-2-YL)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitrogen atoms in the naphthyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce various alcohols or amines .
Scientific Research Applications
Pharmacology
(5,6,7,8-Tetrahydro-1,6-naphthyridin-2-YL)methanol has been studied for its potential therapeutic effects. Research indicates that compounds with similar naphthyridine structures exhibit a range of biological activities including:
- Antidepressant Effects: Analogous compounds have shown promise in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Antimicrobial Activity: Some derivatives have demonstrated effectiveness against various bacterial strains, suggesting potential applications as antimicrobial agents.
Neuropharmacology
The compound's structural features allow it to interact with neurotransmitter receptors. Studies have indicated that it may influence cognition and mood regulation by acting on specific receptor sites in the brain.
Polymer Chemistry
(5,6,7,8-Tetrahydro-1,6-naphthyridin-2-YL)methanol can serve as a building block in polymer synthesis. Its functional groups allow for:
- Cross-linking Agents: It can be utilized to enhance the mechanical properties of polymers through cross-linking mechanisms.
- Additives in Coatings: The compound may improve the durability and chemical resistance of coatings used in industrial applications.
Nanotechnology
Research indicates potential applications in nanotechnology where the compound can be integrated into nanocarriers for drug delivery systems. Its ability to form stable complexes with various drugs enhances bioavailability and targeted delivery.
Case Study 1: Antidepressant Activity
A study conducted on a series of naphthyridine derivatives demonstrated significant antidepressant-like effects in rodent models. The results indicated that (5,6,7,8-Tetrahydro-1,6-naphthyridin-2-YL)methanol exhibited a reduction in immobility time during forced swim tests, suggesting an increase in locomotor activity and mood elevation.
Case Study 2: Antimicrobial Efficacy
In vitro studies showed that derivatives of (5,6,7,8-Tetrahydro-1,6-naphthyridin-2-YL)methanol had effective antimicrobial properties against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics.
Mechanism of Action
The mechanism of action of (5,6,7,8-Tetrahydro-1,6-naphthyridin-2-YL)methanol involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Biological Activity
(5,6,7,8-Tetrahydro-1,6-naphthyridin-2-YL)methanol, also known by its CAS number 1194376-48-1, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 164.20 g/mol
- CAS Number : 1194376-48-1
Biological Activity
Research indicates that (5,6,7,8-Tetrahydro-1,6-naphthyridin-2-YL)methanol exhibits several biological activities:
1. Anticancer Properties
Studies have shown that naphthyridine derivatives can induce apoptosis in cancer cells. For instance:
- Mechanism of Action : These compounds may activate apoptotic pathways and inhibit cell proliferation through cell cycle arrest.
- Case Study : In vitro studies demonstrated that similar naphthyridine compounds exhibited significant cytotoxic effects against various cancer cell lines with IC values ranging from 10.47 to 15.03 μg/mL .
2. Anti-inflammatory Effects
Naphthyridine derivatives have been reported to possess anti-inflammatory properties:
- Mechanism : They inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β.
- Case Study : Canthinone derivatives reduced inflammation in animal models of colitis by diminishing oxidative stress and inflammatory mediator production .
3. Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects:
- Mechanism : It may modulate neurotransmitter systems and exhibit protective effects against neurodegeneration.
- Research Findings : Similar compounds have shown promise in models of neurodegenerative diseases by reducing neuronal apoptosis .
Comparative Analysis of Biological Activities
Case Studies
Several studies highlight the biological efficacy of naphthyridine derivatives similar to (5,6,7,8-Tetrahydro-1,6-naphthyridin-2-YL)methanol:
- Anticancer Activity in Leukemia Cells
- Anti-inflammatory Effects in Colitis Models
- Neuroprotection in Animal Models
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
